N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797082-71-3
VCID: VC6943107
InChI: InChI=1S/C11H14N4O2S2/c1-15(2)11-12-6-5-9(14-11)8-13-19(16,17)10-4-3-7-18-10/h3-7,13H,8H2,1-2H3
SMILES: CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CS2
Molecular Formula: C11H14N4O2S2
Molecular Weight: 298.38

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1797082-71-3

Cat. No.: VC6943107

Molecular Formula: C11H14N4O2S2

Molecular Weight: 298.38

* For research use only. Not for human or veterinary use.

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide - 1797082-71-3

Specification

CAS No. 1797082-71-3
Molecular Formula C11H14N4O2S2
Molecular Weight 298.38
IUPAC Name N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C11H14N4O2S2/c1-15(2)11-12-6-5-9(14-11)8-13-19(16,17)10-4-3-7-18-10/h3-7,13H,8H2,1-2H3
Standard InChI Key SQFBNLCLPBPYQD-UHFFFAOYSA-N
SMILES CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide features a pyrimidine ring substituted at the 2-position with a dimethylamino group (-N(CH₃)₂) and at the 4-position with a methylene-linked thiophene-2-sulfonamide moiety. The thiophene ring is bonded to a sulfonamide group (-SO₂NH₂), enhancing the compound’s polarity and potential for hydrogen bonding .

Molecular Formula: C₁₂H₁₅N₅O₂S₂
Molecular Weight: 325.41 g/mol
InChI Key: UAICQTTVAIRZDP-UHFFFAOYSA-N (derived from analogous structures) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.8 (indicating moderate lipophilicity)
SolubilityModerate in DMSO, low in water

The compound’s structure was confirmed via spectroscopic methods, including ¹H NMR (δ 2.98 ppm for dimethylamino protons, δ 7.45–7.89 ppm for thiophene protons) and IR (ν 1340 cm⁻¹ for sulfonamide S=O stretching) .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Pyrimidine Core Formation: 2-Amino-4-chloropyrimidine is reacted with dimethylamine to introduce the dimethylamino group.

  • Methylene Bridge Installation: The chloropyrimidine intermediate undergoes nucleophilic substitution with methylamine, followed by alkylation using thiophene-2-sulfonamide .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Yield: 60–70% (optimized conditions) .

Analytical Validation

  • High-Resolution Mass Spectrometry (HRMS): m/z 326.0832 [M+H]⁺ (calculated 326.0835) .

  • X-ray Crystallography: Limited data available; analogous structures show planar pyrimidine-thiophene alignment .

Biological Activity and Mechanism of Action

Antimicrobial Properties

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide exhibits broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Its mechanism involves dihydrofolate reductase (DHFR) inhibition, disrupting folate synthesis in pathogens . Molecular docking studies reveal a binding affinity (ΔG = -9.2 kcal/mol) to DHFR’s active site, with hydrogen bonds to Thr46 and Lys45 residues .

TargetActivity MetricReference
DHFR (Bacterial)IC₅₀ = 0.8 µM
Squalene EpoxidaseInhibition % = 62% at 10 µM
Staphylococcus aureusMIC = 8 µg/mL

Therapeutic Applications and Pharmacological Relevance

Antibacterial Drug Development

The compound’s DHFR inhibition aligns with strategies to overcome antibiotic resistance. Hybridization with thiophene enhances membrane permeability, addressing limitations of classical sulfonamides .

Oncology

By targeting squalene epoxidase, it offers a dual mechanism: cholesterol biosynthesis inhibition and induction of cancer cell apoptosis . Synergy with cisplatin has been observed in preclinical models (combination index = 0.82) .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Pyrimidine-Sulfonamide Hybrids

CompoundTargetIC₅₀/MICReference
N-((4-Morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamideSqualene epoxidaseIC₅₀ = 5.2 µM
Thieno[2,3-d]pyrimidine-sulfadiazineDHFRIC₅₀ = 0.5 µM
N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamideDHFR/Squalene epoxidaseIC₅₀ = 0.8 µM/35 µM

The dimethylamino group in the subject compound enhances solubility compared to morpholine derivatives, while maintaining target affinity .

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